molecular formula C9H9FO3 B2410218 4-(2-Fluoro-1-hydroxyethyl)benzoic acid CAS No. 2168456-24-2

4-(2-Fluoro-1-hydroxyethyl)benzoic acid

Cat. No.: B2410218
CAS No.: 2168456-24-2
M. Wt: 184.166
InChI Key: ZNCOBEHDFMTEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is characterized by the presence of a benzoic acid moiety substituted with a fluoro and a hydroxyethyl group

Mechanism of Action

Action Environment

The action of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid typically involves the introduction of the fluoro and hydroxyethyl groups onto the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with a fluoroalkylating agent under controlled conditions. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-1-hydroxyethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluoro-1-carboxyethyl)benzoic acid.

    Reduction: Formation of 4-(2-Hydroxyethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-1-hydroxyethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1-hydroxyethyl)benzoic acid
  • 4-(2-Bromo-1-hydroxyethyl)benzoic acid
  • 4-(2-Iodo-1-hydroxyethyl)benzoic acid

Uniqueness

4-(2-Fluoro-1-hydroxyethyl)benzoic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

4-(2-fluoro-1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOBEHDFMTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.